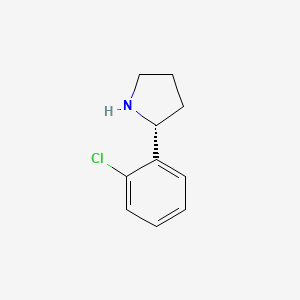

(R)-2-(2-Chlorophenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

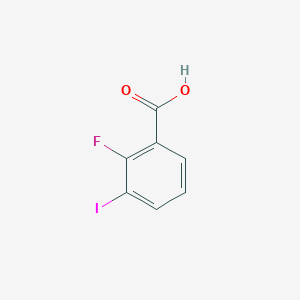

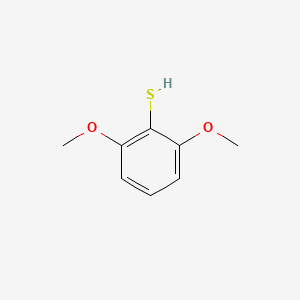

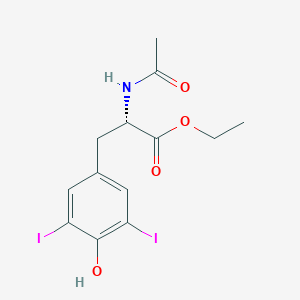

“®-2-(2-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number 823188-58-5 . It has a molecular weight of 181.66 and its molecular formula is C10H12ClN .

Molecular Structure Analysis

The molecular structure of “®-2-(2-Chlorophenyl)pyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 2-chlorophenyl group attached to it . The exact spatial configuration can be determined by the ® designation, which refers to the specific arrangement of the atoms in three-dimensional space .Physical And Chemical Properties Analysis

“®-2-(2-Chlorophenyl)pyrrolidine” is a solid at room temperature . It should be stored in a dry place, under inert atmosphere . The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen

Stereoselective Behavior in Calcium Channel Blockers

A study explored the stereoselective behavior of a functional analogue of diltiazem, where the pyrrolidine ring contains a stereocenter at C-2. This research highlighted the significant differences in the functional, electrophysiological, and binding properties between the two enantiomers, contributing to the understanding of cardiac stereoselectivity and vascular stereospecificity in L-type calcium channel blockers (Carosati et al., 2009).

Molecular Structure Analysis

Another study focused on the molecular structure of a compound featuring a chlorophenyl and a pyrrolidine ring. This work provided insights into the stereochemistry and conformational preferences of such compounds, which are valuable for the design of new materials and pharmaceuticals (Vennila et al., 2011).

Pyrrolidine Derivatives in Medicinal Chemistry

Research into pyrrolidine derivatives has shown their importance in medicinal chemistry due to their presence in biological molecules like heme and chlorophyll. Pyrrolidine derivatives serve as intermediates, solvents, and are used in the synthesis of various pharmaceuticals, demonstrating their versatility and significance in drug development (Anderson & Liu, 2000).

Antithrombin Activity

A study on the asymmetric synthesis of pyrrolidine derivatives revealed potential antithrombin activity. This research underscores the therapeutic potential of enantiomerically pure pyrrolidine derivatives in preventing blood clots, contributing to cardiovascular disease management (Ayan et al., 2013).

Catalytic Applications

Pyrrolidine derivatives have also been investigated for their catalytic applications. One study focused on the synthesis and characterization of complexes containing pyrrolidine and its use as catalysts in organic reactions. These findings highlight the role of pyrrolidine derivatives in catalysis, offering pathways to more efficient and selective chemical synthesis (Singh et al., 2009).

Safety and Hazards

The safety information for “®-2-(2-Chlorophenyl)pyrrolidine” indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

(2R)-2-(2-chlorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXDPDJNNABZGP-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427992 |

Source

|

| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-58-5 |

Source

|

| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)